molecular formula C13H12ClNO2 B11926163 4-Chloro-2-((4-methoxybenzyl)oxy)pyridine CAS No. 1346707-14-9

4-Chloro-2-((4-methoxybenzyl)oxy)pyridine

Cat. No.: B11926163
CAS No.: 1346707-14-9
M. Wt: 249.69 g/mol
InChI Key: OPOLCIAJEBGFOH-UHFFFAOYSA-N
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Description

4-Chloro-2-((4-methoxybenzyl)oxy)pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 4-position and a 4-methoxybenzyl group attached via an oxygen atom at the 2-position of the pyridine ring

Properties

IUPAC Name

4-chloro-2-[(4-methoxyphenyl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-16-12-4-2-10(3-5-12)9-17-13-8-11(14)6-7-15-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOLCIAJEBGFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744569
Record name 4-Chloro-2-[(4-methoxyphenyl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346707-14-9
Record name Pyridine, 4-chloro-2-[(4-methoxyphenyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346707-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-[(4-methoxyphenyl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((4-methoxybenzyl)oxy)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloropyridine and 4-methoxybenzyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Reaction Mechanism: The 4-methoxybenzyl alcohol is first converted to its corresponding alkoxide by treatment with the base. This alkoxide then reacts with 4-chloropyridine to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((4-methoxybenzyl)oxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-((4-methoxybenzyl)oxy)pyridine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as ammonia or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: 4-Chloro-2-((4-formylbenzyl)oxy)pyridine or 4-Chloro-2-((4-carboxybenzyl)oxy)pyridine.

    Reduction: 2-((4-methoxybenzyl)oxy)pyridine.

    Substitution: 4-Amino-2-((4-methoxybenzyl)oxy)pyridine or 4-Thio-2-((4-methoxybenzyl)oxy)pyridine.

Scientific Research Applications

4-Chloro-2-((4-methoxybenzyl)oxy)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((4-methoxybenzyl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxybenzyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-((4-hydroxybenzyl)oxy)pyridine: Similar structure but with a hydroxy group instead of a methoxy group.

    4-Chloro-2-((4-methylbenzyl)oxy)pyridine: Similar structure but with a methyl group instead of a methoxy group.

    4-Chloro-2-((4-ethoxybenzyl)oxy)pyridine: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

4-Chloro-2-((4-methoxybenzyl)oxy)pyridine is unique due to the presence of both a chloro group and a methoxybenzyl group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Biological Activity

4-Chloro-2-((4-methoxybenzyl)oxy)pyridine is an organic compound notable for its potential applications in medicinal chemistry. The compound features a pyridine ring substituted with a chloro group and a methoxybenzyl ether, with the molecular formula C13H12ClNO. This article delves into its biological activity, including binding affinities, potential therapeutic uses, and relevant research findings.

The structure of this compound can be represented as follows:

Molecular Structure C13H12ClNO\text{Molecular Structure }C_{13}H_{12}ClNO

This compound's unique features, such as the chloro substituent and the methoxybenzyl group, contribute to its reactivity and biological interactions.

Binding Affinity Studies

Research indicates that this compound exhibits significant binding affinity with various biological targets. Notably, it interacts with histamine receptors, which are crucial for numerous physiological processes, including immune response and neurotransmission. The compound's ability to modulate these receptors suggests potential applications in treating allergic reactions and other histamine-related conditions.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. For instance, studies have shown that this compound can inhibit certain kinases involved in cell signaling pathways, which may lead to effects on cell proliferation and survival. This inhibition is particularly relevant in cancer research, where regulating kinase activity can influence tumor growth.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Characteristics
4-Chloro-2-(phenoxymethyl)pyridineContains phenoxymethyl instead of methoxybenzylPotentially different biological activity profile
2-(4-Methoxyphenyl)-pyridineSubstituted phenyl ringSimilar aromatic character but lacks chlorine
4-Methoxy-2-(pyridin-3-yloxy)phenolContains a phenolic hydroxyl groupDifferent functional groups may affect reactivity

This table illustrates how structural variations can influence the biological activity of similar compounds, highlighting the importance of specific substituents in determining pharmacological properties.

Case Studies and Research Findings

  • Antitumor Activity : In vivo studies have demonstrated that analogs of this compound exhibit significant antitumor effects by inhibiting key signaling pathways involved in cancer progression. For example, compounds derived from this structure showed efficacy in reducing tumor size in xenograft models .
  • Neuropharmacological Effects : Other investigations have focused on the neuropharmacological properties of related compounds. For instance, studies indicated that modifications at the benzyl position could enhance anticonvulsant activity while maintaining low toxicity levels . Such findings suggest that this compound may also possess neuroprotective properties worth exploring.
  • Toxicological Assessments : Toxicological evaluations have been conducted to assess the safety profile of this compound. Results from short-term tests indicate that while some analogs show carcinogenic potential, others demonstrate acceptable safety margins for therapeutic use .

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